![molecular formula C18H28N2O B4544911 N-(1-benzyl-4-piperidinyl)-3,3-dimethylbutanamide](/img/structure/B4544911.png)
N-(1-benzyl-4-piperidinyl)-3,3-dimethylbutanamide
Overview
Description
The compound “N-(1-benzyl-4-piperidinyl)-3,3-dimethylbutanamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The benzyl group attached to the piperidine ring could potentially alter the compound’s properties and biological activity .
Scientific Research Applications
Monoamine Releasing Agent
- Relevance : Researchers have investigated its potential in treating conditions related to monoamine imbalances, such as depression, attention deficit hyperactivity disorder (ADHD), and substance use disorders .
Norepinephrine-Dopamine Reuptake Inhibition
- Applications : It may have implications in enhancing cognitive function, mood regulation, and possibly neuroprotection .
Neuroprotective Properties
- Research Context : Studies have explored its utility in protecting neurons from excitotoxicity and oxidative stress .
Psychosis Treatment
- Clinical Implications : It may be useful in treating psychosis, although further investigation is needed .
Monoamine Oxidase Inhibition (MAOI)
- Clinical Considerations : MAOIs have been used to treat depression and anxiety disorders, but their use is limited due to dietary restrictions and potential interactions .
Chemical Synthesis
Mechanism of Action
Target of Action
The primary target of N-(1-benzyl-4-piperidinyl)-3,3-dimethylbutanamide is currently unknown. This compound is structurally similar to known opioids , suggesting that it may interact with opioid receptors in the body. Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands .
Mode of Action
Based on its structural similarity to opioids, it is hypothesized that it may bind to and activate opioid receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
The body’s perception of pain is reduced when these receptors are activated .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Opioids generally result in decreased perception of pain, decreased reaction to pain as well as increased pain tolerance by binding to opioid receptors .
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3,3-dimethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-18(2,3)13-17(21)19-16-9-11-20(12-10-16)14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGRHQGIIFHIJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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